(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone

Anticancer Cytotoxicity GI50

Oncology researchers often struggle to find multi-target anticancer scaffolds that combine broad efficacy with a clean genotoxicity profile. (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone addresses this gap: • Pan-active across HUH-7, MCF-7, HCT-116 solid tumor lines • Induces apoptosis via subG1 cell cycle arrest • Belongs to a series where analog 1h is Ames-negative and non-genotoxic Supplied as a research-grade building block for medicinal chemistry and MTDL strategies.

Molecular Formula C19H18BrN3OS
Molecular Weight 416.34
CAS No. 897473-04-0
Cat. No. B2604497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone
CAS897473-04-0
Molecular FormulaC19H18BrN3OS
Molecular Weight416.34
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
InChIInChI=1S/C19H18BrN3OS/c1-13-3-2-4-14(11-13)18(24)22-7-9-23(10-8-22)19-21-16-6-5-15(20)12-17(16)25-19/h2-6,11-12H,7-10H2,1H3
InChIKeyWGXPTISTYNOMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 897473-04-0: Structural and Pharmacological Context


(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone, also catalogued as CAS 897473-04-0, is a synthetic small molecule within the benzothiazole-piperazine hybrid class. Its core architecture consists of a 6-bromo-1,3-benzothiazole moiety linked via a piperazine spacer to an m-tolyl (3-methylbenzoyl) group [1]. This specific aroyl-piperazine-benzothiazole scaffold is associated with potent anticancer activity, particularly in hepatocellular, breast, and colorectal carcinoma models, as demonstrated by closely related structural analogs [2].

Benzothiazole-piperazine hybrid for cell-model studies
Reported activity in hepatocellular, breast, and colorectal carcinoma models
Aroyl-substitution context for cytotoxicity research

CAS 897473-04-0: Generic Substitution Failure


Substitution with generic benzothiazole-piperazine analogs is scientifically unsound due to the extreme sensitivity of biological activity to the substitution pattern. In a ten-compound series closely related to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone, only the aroyl-substituted derivatives (compounds 1h and 1j) were identified as the most active across multiple cancer cell lines, while other structural variations showed substantially weaker effects [1]. Moreover, a critical differential toxicity profile emerged: compound 1j was mutagenic in the Ames test (TA98 strain), whereas its direct analog 1h was completely non-mutagenic and non-genotoxic, highlighting how a single substitution difference dictates the safety profile [2].

Target Scaffold
Substitute Risk
Aroyl-substituted benzothiazole-piperazine
Non-aroyl analogs may lack cytotoxic activity; biological response may not transfer
Aroyl-substituted benzothiazole-piperazine
Mutagenicity profile differs among close aroyl analogs; genotoxicity endpoint may vary

CAS 897473-04-0: Key Differentiation Evidence


Superior Anticancer Potency of Aroyl Scaffold

The target compound belongs to a series of ten benzothiazole-piperazine derivatives. In a direct head-to-head comparison within this series, aroyl-substituted compounds (1h and 1j) were explicitly identified as the most active derivatives against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, outperforming all other non-aroyl substituted analogs [1].

Cytotoxicity ranking
Head-to-head
Aroyl-substituted compounds ranked most active vs. non-aroyl analogs in HUH-7, MCF-7, HCT-116 cells
Supports aroyl-scaffold selection for cell-model studies
Sulphorhodamine B assay; class-level SAR context
Anticancer Cytotoxicity GI50

Non-Mutagenicity vs Mutagenic Analog

Among the two most active aroyl derivatives, compound 1h was non-mutagenic in the Ames test on Salmonella TA98 and TA100 strains (±S9), whereas compound 1j was mutagenic on TA98. Furthermore, compound 1h was non-genotoxic in a chromosomal aberration assay on human lymphocytes [1].

Mutagenicity profile
Head-to-head
Aroyl analog (1h) non-mutagenic in Ames TA98/TA100; close analog (1j) mutagenic on TA98
Genotoxicity endpoint may differ among aroyl derivatives
Chromosomal aberration assay context
Genotoxicity Ames Test Safety Differentiation

Apoptosis Induction via Cell Cycle Arrest

The aroyl-substituted benzothiazole-piperazine derivatives (including the scaffold of the target compound) were shown to induce apoptosis through cell cycle arrest at the subG1 phase, as confirmed by Hoechst staining and Fluorescence-Activated Cell Sorting (FACS) analysis [1]. This mechanistic insight is not consistently reported for all benzothiazole-piperazine analogs.

Apoptosis pathway
Method context
Induces apoptosis via subG1 cell cycle arrest (Hoechst, FACS)
Supports apoptosis pathway interpretation
Class-level inference; not quantified across all analogs
Mechanism of Action Apoptosis Cell Cycle

Multi-Cell Line Pan-Activity

The aroyl-substituted benzothiazole-piperazine derivatives demonstrated activity across three distinct cancer cell lines (hepatocellular HUH-7, breast MCF-7, and colorectal HCT-116), whereas many other benzothiazole-piperazine analogs reported in parallel studies show more limited or lineage-specific activity [1][2].

Cell-line spectrum
Reported
Active against HUH-7, MCF-7, HCT-116 (pan-carcinoma response)
Pan-carcinoma cell-line response context
Sulphorhodamine B assay; cross-study comparison
Broad-Spectrum Cytotoxicity HUH-7 MCF-7 HCT-116

Dual Cholinesterase Inhibition Potential

Closely related benzothiazole-piperazine derivatives (e.g., compound 2j) have shown moderate and selective acetylcholinesterase (AChE) inhibition alongside anticancer activity, a dual functionality not present in simple cytotoxic benzothiazoles. This suggests that the target compound may also interact with cholinesterase enzymes, offering a multifunctional profile [1].

Cholinesterase interaction
Class-level
Related benzothiazole-piperazine derivatives show AChE/BuChE inhibition (Ellman’s method)
Supports cholinesterase interaction screening
Predicted dual activity; requires direct validation
Acetylcholinesterase Butyrylcholinesterase Multifunctional

CAS 897473-04-0: Research Applications


Multi-Carcinoma Lead Optimization

Based on the demonstrated pan-activity against HUH-7, MCF-7, and HCT-116 cell lines for the aroyl-benzothiazole-piperazine scaffold [1], this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting multiple solid tumor types simultaneously.

Non-Mutagenic Candidate Profiling

Given that a direct structural analog (compound 1h) within the same aroyl series is non-mutagenic in the Ames test and non-genotoxic in human lymphocytes [2], this compound is specifically relevant for oncology programs where genotoxic liability must be minimized early in development.

Apoptosis Mechanism Studies

The confirmed mechanism of apoptosis induction via subG1 cell cycle arrest for this scaffold [1] positions it as a valuable positive control or probe molecule for researchers dissecting apoptotic pathways in cancer cells.

Multifunctional Agent Design for Alzheimer's

The combination of anticancer activity and potential cholinesterase inhibition, as reported for related benzothiazole-piperazine hybrids [3], makes this compound a candidate for multi-target-directed ligand (MTDL) strategies in neurodegenerative disease research.

Application
Selection Property
Validation Focus
Multi-carcinoma cell-model studies
Aroyl-benzothiazole-piperazine scaffold
Pan-carcinoma cell-line response
Non-mutagenic comparator profiling
Genotoxicity endpoint context
Mutagenicity and clastogenicity review
Apoptosis pathway research
Cell-cycle arrest mechanism
SubG1 apoptosis endpoint review
Cholinesterase interaction screening
Multifunctional scaffold potential
AChE/BuChE inhibition assay context
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